2-(2-(2-Hydroxyethoxy)ethoxy)phenol
Description
2-(2-(2-Hydroxyethoxy)ethoxy)phenol (CAS: 4792-78-3) is a phenolic compound with the molecular formula C₈H₁₀O₃ and an average molecular mass of 154.165 g/mol . Its structure consists of a phenol ring substituted with a polyethylene glycol (PEG)-like chain terminating in a hydroxyl group. Key synonyms include o-(Hydroxyethoxy)phenol and Catechol mono-(2-hydroxyethyl)ether .
The compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and polymers. For example, it serves as a precursor in the synthesis of tert-butyl esters and sulfonate derivatives . Its hydroxyl-terminated ethoxy chain enhances aqueous solubility compared to non-polar analogs, making it valuable in drug design .
Structure
3D Structure
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]phenol |
InChI |
InChI=1S/C10H14O4/c11-5-6-13-7-8-14-10-4-2-1-3-9(10)12/h1-4,11-12H,5-8H2 |
InChI Key |
GFRGVAWVWVGMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCOCCO |
Origin of Product |
United States |
Preparation Methods
Reagents and Catalysts
- Primary Reactants : Catechol (1,2-benzenediol) and ethylene glycol.
- Catalyst : Praseodymium (Pr³⁺)-loaded SAPO molecular sieves (e.g., SAPO-11 or SAPO-34).
- Catalyst Preparation :
Reaction Conditions
| Parameter | Value Range |
|---|---|
| Temperature | 190–340°C |
| Pressure | Atmospheric |
| Catechol LHSV | 0.2–2.6 h⁻¹ |
| Glycol:Catechol Molar Ratio | 4.5:1 to 10.5:1 |
| Catalyst Loading | 2–15% Pr³⁺/SAPO |
Process Flow :
Advantages
Limitations
Diethyl Carbonate-Based Gas-Solid Synthesis
This method employs diethyl carbonate as an alkylating agent in a gas-phase reaction.
Reagents and Catalysts
Reaction Conditions
| Parameter | Value Range |
|---|---|
| Temperature | 100–150°C |
| Reaction Phase | Gas-solid |
| Catechol Conversion | 100% |
| Product Selectivity | 91% |
Process Flow :
Advantages
Limitations
Legacy Methods: Ethylene Carbonate, 2-Chloroethanol, and Ethylene Oxide
These older methods are increasingly phased out due to safety and environmental concerns.
Ethylene Carbonate Route
2-Chloroethanol Route
Ethylene Oxide Route
- Reagents : Catechol and ethylene oxide.
- Conditions : 100°C.
- Issues : Ethylene oxide’s flammability and handling risks.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxyethoxy)ethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic ethers
Scientific Research Applications
2-(2-(2-Hydroxyethoxy)ethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant. It can also interact with enzymes and receptors, modulating their activity. The ethoxy groups enhance its solubility and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenols with Ethoxy/Hydroxyethoxy Chains
a) 3-(2-Hydroxyethoxy)phenol
- Structure: Phenol substituted with a hydroxyethoxy group at the meta position.
- Key Differences : Positional isomerism (meta vs. para substitution) affects electronic distribution and steric interactions.
- Applications : Demonstrated inhibitory potency against kidney-type glutaminase (GLS), comparable to other hydroxyethoxy-substituted analogs .
- Data : Similar molecular weight (154.165 g/mol) but distinct biological activity profiles due to substitution pattern .
b) 2-(2,2,2-Trifluoroethoxy)phenol
- Structure: Phenol with a trifluoroethoxy (-OCH₂CF₃) substituent.
- Key Differences : Replacement of hydroxyl with a trifluoromethyl group increases electronegativity and metabolic stability.
- Applications : Used in analytical method development and quality control for pharmaceuticals .
- Data : Higher lipophilicity (logP ≈ 2.1) compared to the target compound (logP ≈ 0.8) due to fluorine substitution .
c) 2-(2-Methoxyethoxy)ethanol
- Structure: Ethanol derivative with methoxyethoxy (-OCH₂CH₂OCH₃) chain.
- Key Differences : Methoxy group replaces terminal hydroxyl, reducing polarity.
- Applications : Common solvent (e.g., methyl carbitol) in industrial processes .
- Data : Molecular formula C₅H₁₂O₃ , mass 120.148 g/mol; lower boiling point (~194°C) vs. target compound (~250°C) .
PEGylated Derivatives and Ethoxylated Analogs
a) 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethanol
- Structure : Extended ethoxy chain (three ethylene oxide units) with terminal hydroxyl.
- Key Differences : Longer PEG chain increases molecular weight (C₈H₁₈O₅ , 194.22 g/mol) and hydrophilicity.
- Applications : Detected as a byproduct in microwave-assisted synthesis of vanadium frameworks; used in polymer chemistry .
b) 2-(2-(NONYLPHENOXY)ETHOXY)ETHANOL
Functionalized Derivatives
a) 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Structure : Target compound functionalized with a tosyl (-OTs) group.
- Key Differences : Tosyl group acts as a leaving group, enabling nucleophilic substitution reactions.
- Applications : Intermediate in crown ether synthesis .
- Data : Molecular formula C₁₈H₂₂O₇S , mass 394.43 g/mol .
b) 2-{2-[2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy]ethoxy}ethanol
Comparative Analysis Table
Biological Activity
2-(2-(2-Hydroxyethoxy)ethoxy)phenol, also known as a derivative of phenolic compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes multiple hydroxyethoxy groups that may influence its interaction with biological systems. This article synthesizes the available literature on the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C11H14O4
- Molecular Weight : 210.23 g/mol
- CAS Number : 4618-23-9
The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including membranes and enzymes. The hydroxyl groups in its structure may facilitate hydrogen bonding, enhancing its affinity for various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens:
- Gram-positive Bacteria : The compound exhibits significant antibacterial activity against Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL. This suggests a bactericidal mechanism that may involve inhibition of cell wall synthesis or protein production .
- Gram-negative Bacteria : It also shows effectiveness against Escherichia coli and Klebsiella pneumoniae, with MIC values comparable to established antibiotics like gentamicin .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity:
- Candida spp. : The compound exhibits antifungal effects with MIC values around 62.5 µg/mL, surpassing those of fluconazole in some cases . This indicates potential as an antifungal agent in clinical settings.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Breast Cancer (MCF-7) : Studies indicate that derivatives of this compound show cytotoxic effects against MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism : The anticancer activity may be due to the compound's ability to induce apoptosis through pathways involving reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .
Case Studies and Research Findings
Several case studies have been documented regarding the biological effects of related phenolic compounds:
- Study on Biofilms : A study evaluated the antibiofilm activity of phenolic derivatives, finding that compounds similar to this compound significantly inhibited biofilm formation in MRSA strains .
- Cytotoxicity Assays : In vitro assays have shown that derivatives exhibit varying levels of cytotoxicity against lung cancer cell lines (A549), suggesting that structural modifications can enhance therapeutic efficacy .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| 2-(2-Hydroxyethoxy)phenol | Moderate | Moderate | Low |
| 4-Carbomethoxy-2-(2'-hydroxyphenyl)benzoxazole | High | Low | Moderate |
| Schiff Base Derivatives | High | High | High |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-(2-Hydroxyethoxy)ethoxy)phenol?
Methodological Answer: The compound can be synthesized via multi-step etherification. A validated approach involves reacting 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Post-reaction, the product is concentrated and purified via silica gel column chromatography . Alternative routes include coupling with brominated esters (e.g., tert-butyl 2-bromoacetate) under similar conditions, yielding derivatives with LCMS-confirmed molecular ions (e.g., m/z 1055 [M+H]⁺) . Key parameters include inert atmosphere, controlled reaction times, and chromatographic purification to minimize byproducts.
Q. What purification techniques are recommended for isolating this compound?
Methodological Answer: Silica gel column chromatography is widely used, with eluents such as ethyl acetate/hexane mixtures. For polar derivatives, reverse-phase HPLC may be employed, as demonstrated by retention times (~0.81–1.00 minutes under SQD-FA05 conditions) . Fraction collection should be guided by TLC or LCMS monitoring to ensure purity (>95% by HPLC).
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Due to its potential reproductive toxicity and irritant properties (GHS Classification: H315, H319, H335), researchers should:
- Use fume hoods and personal protective equipment (PPE: gloves, goggles).
- Avoid inhalation of vapors/aerosols; monitor workplace air quality .
- Implement medical surveillance for exposed personnel, including periodic clinical exams for ocular/skin irritation and fertility assessments .
Advanced Research Questions
Q. How can the compound’s stability be evaluated under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV/Vis or LCMS. For example, ether linkages may hydrolyze under strongly acidic/basic conditions, generating 2-hydroxyethoxy byproducts. Thermal gravimetric analysis (TGA) can assess decomposition temperatures .
Q. What advanced spectroscopic techniques are suitable for structural characterization?
Methodological Answer:
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 1055 [M+H]⁺ ).
- Infrared (IR) Spectroscopy: Identifies hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves ethylene oxide repeating units (δ 3.5–4.0 ppm for -OCH₂CH₂O-) and phenolic protons (δ 5–6 ppm) .
Q. Can this compound act as a ligand in coordination chemistry?
Methodological Answer: The hydroxyl and ether groups may coordinate metal ions (e.g., Li⁺, Na⁺). Experimental design:
Q. How does the compound interact with biological systems in vitro?
Methodological Answer:
- Cytotoxicity Assays: Treat cell lines (e.g., HEK293) with 0.1–100 µM compound for 24–72 hours. Assess viability via MTT/WST-1 assays.
- Membrane Permeability: Use Caco-2 monolayers to measure apparent permeability (Papp) .
- Metabolic Stability: Incubate with liver microsomes; quantify parent compound loss via LCMS .
Q. What are the implications of its structural analogs in drug delivery systems?
Methodological Answer: Ethylene glycol derivatives (e.g., PEGylated analogs) enhance solubility and prolong circulation. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
